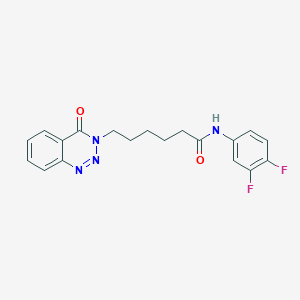![molecular formula C20H23ClN2O4S B12130841 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate](/img/structure/B12130841.png)
2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate is a complex organic compound with the molecular formula C20H23ClN2O4S This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and an ethyl 2-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-[(4-methylphenyl)sulfonyl]piperazine.
-
Esterification: : The next step involves the esterification of 2-chlorobenzoic acid with 2-bromoethanol to form 2-chlorobenzoate ethyl ester.
-
Coupling Reaction: : Finally, the 4-[(4-methylphenyl)sulfonyl]piperazine is coupled with the 2-chlorobenzoate ethyl ester under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom in the 2-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The sulfonyl group can be involved in redox reactions, although these are less common for this compound.
-
Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Hydrolysis: 2-chlorobenzoic acid and 2-hydroxyethyl 4-[(4-methylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its structural features make it a versatile building block for various applications.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The piperazine ring and sulfonyl group are key functional groups that facilitate these interactions, potentially leading to biological effects such as inhibition or activation of target pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 3-fluorobenzoate
Uniqueness
Compared to similar compounds, 2-{4-[(4-Methylphenyl)sulfonyl]piperazinyl}ethyl 2-chlorobenzoate is unique due to the specific combination of the 4-methylphenylsulfonyl group and the 2-chlorobenzoate moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H23ClN2O4S |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 2-chlorobenzoate |
InChI |
InChI=1S/C20H23ClN2O4S/c1-16-6-8-17(9-7-16)28(25,26)23-12-10-22(11-13-23)14-15-27-20(24)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3 |
Clave InChI |
VSXYFLCDNKTXGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12130764.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130770.png)
![N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12130771.png)

![4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12130790.png)
![[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide](/img/structure/B12130801.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12130807.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12130810.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130815.png)
![6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one](/img/structure/B12130816.png)
![3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130822.png)
![4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12130827.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline](/img/structure/B12130832.png)
![(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12130834.png)
